

## Mitigating confounding factors in studies of Dermalex and skin microbiome

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Dermalex and Skin Microbiome Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of **Dermalex** and similar emollients on the skin microbiome.

## Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action of **Dermalex** on the skin microbiome?

A1: While direct clinical trial data on **Dermalex**'s specific impact on the skin microbiome is not publicly available, its mechanism is understood through its function as an emollient. Emollients, like **Dermalex**, are hypothesized to modulate the skin microbiome by:

- Restoring the Skin Barrier: **Dermalex** helps to repair and strengthen the skin's barrier
  function. A compromised skin barrier is a hallmark of conditions like atopic dermatitis and is
  associated with microbial dysbiosis. By improving barrier integrity, **Dermalex** may create a
  more favorable environment for a healthy, diverse microbiome.
- Altering the Cutaneous Environment: The ingredients in **Dermalex**, such as ceramides and alumino-silicates, can alter the physical and chemical properties of the skin surface, including pH and hydration levels. These changes can selectively favor the growth of

#### Troubleshooting & Optimization





commensal bacteria while inhibiting pathogenic microbes like Staphylococcus aureus.[1][2] [3]

Directly Influencing Microbial Composition: Some emollients contain ingredients that can
directly interact with the skin microbiota. For instance, emollients containing biomass from
non-pathogenic bacteria like Vitreoscilla filiformis have been shown to normalize the skin
microbiota.[1][4]

Q2: What are the most critical confounding factors to consider in a clinical study of **Dermalex** and the skin microbiome?

A2: Numerous intrinsic and extrinsic factors can influence the skin microbiome and confound study results. It is crucial to account for these in your study design and analysis. Key factors include:

- Host Factors:
  - Age
  - Sex
  - Genetics (e.g., filaggrin gene mutations)
  - Immune system status
  - Presence of underlying skin conditions (e.g., atopic dermatitis, psoriasis)[5]
- Environmental Factors:
  - Geographical location and climate (temperature, humidity)
  - UV exposure
- Lifestyle Factors:
  - Hygiene practices (bathing frequency, use of soaps and cleansers)
  - Use of other topical products (cosmetics, sunscreens, medications)



- Diet
- Occupation
- Technical Factors:
  - Sample Collection Method: Swabbing and tape-stripping can yield different microbial profiles. Consistency is key.
  - DNA Extraction Kit: Different kits have varying efficiencies for lysing different types of microbes, which can introduce bias.
  - Sequencing Platform and Bioinformatic Pipeline: These can influence the taxonomic classification and diversity metrics.
  - Batch Effects: Run-to-run variations in reagents, equipment, or personnel can introduce systematic errors.[1][6][7]

Q3: How can I mitigate the influence of these confounding factors?

A3: A robust study design and a comprehensive statistical analysis plan are essential for mitigating confounders.

- · Study Design:
  - Randomized Controlled Trials (RCTs): This is the gold standard for minimizing selection bias.
  - Standardized Protocols: Ensure all participants follow the same procedures for product application, hygiene, and use of other topical products.
  - Washout Period: A washout period before the study begins can help to establish a baseline microbiome with minimal influence from other products.
  - Intra-individual Comparisons: Comparing lesional to non-lesional skin on the same individual can help control for host-specific factors.
- Statistical Analysis:



- Covariate Adjustment: Include potential confounders as covariates in your statistical models.
- Stratified Analysis: Analyze subgroups based on key confounders (e.g., age, disease severity).
- Mixed-Effects Models: These models can account for the hierarchical structure of the data (e.g., repeated measures from the same individual).
- Batch Effect Correction: Employ methods like ComBat, limma, or percentile-normalization to adjust for batch effects in your data.[1][6][7][8][9]

#### **Troubleshooting Guides**

Issue 1: Low DNA Yield from Skin Swabs

- Problem: Skin is a low-biomass environment, and obtaining sufficient microbial DNA for sequencing can be challenging.
- Possible Causes & Solutions:
  - Inefficient Sample Collection:
    - Solution: Ensure proper swabbing technique. Use a pre-moistened swab (e.g., with sterile 0.15 M NaCl with 0.1% Tween 20) and apply firm pressure while rubbing over the defined skin area for a consistent duration (e.g., 30-60 seconds). Consider using flocked swabs for better sample collection and release.
  - Suboptimal DNA Extraction Method:
    - Solution: Use a DNA extraction kit specifically designed or validated for low-biomass samples. Methods incorporating both mechanical (e.g., bead-beating) and enzymatic lysis steps are often more effective at breaking open the cell walls of diverse microbes.
       [10]
  - Host DNA Contamination:



- Solution: While difficult to eliminate completely, some kits are better at selectively isolating microbial DNA. Alternatively, methods to reduce human DNA contamination can be employed, though these should be validated to ensure they do not introduce bias.[11]
- Incorrect Sample Storage:
  - Solution: Store swabs immediately at -80°C after collection to preserve DNA integrity.

Issue 2: High Variability in Microbiome Data Between Samples (Batch Effects)

- Problem: You observe systematic differences in your microbiome data that correlate with the processing batch (e.g., DNA extraction plate, sequencing run).
- Possible Causes & Solutions:
  - Inconsistent Reagents or Protocols:
    - Solution: Use the same lot of reagents for all samples if possible. Ensure all samples are processed using identical protocols by the same personnel.
  - Run-to-Run Variation in Equipment:
    - Solution: Randomize the placement of your samples across different processing plates and sequencing runs. This will help to distribute the batch effects randomly rather than confounding them with your experimental groups.
  - Data Analysis:
    - Solution: Implement batch effect correction algorithms during your data analysis. Tools like ComBat, limma, or percentile-normalization can help to remove unwanted variation from your data.[1][6][7][8][9] Include "batch" as a variable in your statistical models.

#### **Quantitative Data Summary**

While specific data for **Dermalex** is not available, the following tables summarize the effects of emollients on the skin microbiome from published clinical studies. This data can serve as a reference for expected changes when studying **Dermalex**.



Table 1: Effect of Emollients on Skin Microbiome Alpha Diversity

| Study<br>Populati<br>on      | Emollie<br>nt Type                 | Duratio<br>n | Alpha<br>Diversit<br>y Metric | Change<br>in<br>Emollie<br>nt<br>Group | Change<br>in<br>Control<br>Group | p-value | Referen<br>ce |
|------------------------------|------------------------------------|--------------|-------------------------------|----------------------------------------|----------------------------------|---------|---------------|
| Infants at<br>risk for<br>AD | General<br>Emollient               | 6 months     | Chao<br>Richness              | Increase<br>d                          | No<br>significan<br>t change     | <0.05   | [12]          |
| Infants at<br>risk for<br>AD | General<br>Emollient               | 6 months     | Shannon<br>Diversity          | Trend<br>towards<br>increase           | No<br>significan<br>t change     | >0.05   | [12]          |
| AD<br>Patients               | Emollient<br>with V.<br>filiformis | 28 days      | Shannon<br>Diversity          | Increase<br>d                          | -                                | -       | [1][4]        |

Table 2: Effect of Emollients on Relative Abundance of Key Bacterial Taxa



| Study<br>Populati<br>on      | Emollie<br>nt Type                   | Duratio<br>n | Bacteria<br>I Taxon             | Change<br>in<br>Emollie<br>nt<br>Group | Change<br>in<br>Control<br>Group | p-value | Referen<br>ce |
|------------------------------|--------------------------------------|--------------|---------------------------------|----------------------------------------|----------------------------------|---------|---------------|
| AD<br>Patients               | Emollient<br>with<br>Antisepti<br>cs | 10 days      | Staphylo<br>coccus<br>aureus    | Significa<br>nt<br>reduction           | -                                | <0.001  | [13]          |
| AD<br>Patients               | Virgin<br>Coconut<br>Oil             | 4 weeks      | Staphylo<br>coccus<br>aureus    | Significa<br>nt<br>reduction           | -                                | 0.0028  | [14]          |
| AD<br>Patients               | Emollient with V. filiformis         | 28 days      | Staphylo<br>coccus<br>genus     | No<br>increase                         | Increase<br>d                    | -       | [1][4]        |
| AD<br>Patients               | Emollient<br>with V.<br>filiformis   | 28 days      | Xanthom<br>onas<br>genus        | Significa<br>nt<br>increase            | -                                | -       | [1][4]        |
| Infants at<br>risk for<br>AD | General<br>Emollient                 | 6 months     | Streptoco<br>ccus<br>salivarius | Significa<br>ntly<br>higher            | Lower                            | <0.05   |               |

### **Experimental Protocols**

Protocol 1: Skin Microbiome Sample Collection using Swabbing

- Subject Preparation: Instruct subjects to avoid showering, bathing, and applying any topical products to the sampling area for at least 24 hours prior to sample collection.
- Materials:
  - Sterile flocked swabs
  - Sterile swab buffer (e.g., 0.15 M NaCl with 0.1% Tween 20)



- Sterile 2 mL collection tubes
- Sterile gloves
- Procedure:
  - 1. Define and mark the sampling area (e.g., a 2x2 cm square on the antecubital fossa).
  - 2. Moisten the swab head by dipping it into the sterile swab buffer. Press the swab against the inside of the tube to remove excess liquid.
  - 3. Firmly rub the swab back and forth across the sampling area for 30-60 seconds, rotating the swab as you go to ensure all surfaces of the swab head make contact with the skin.
  - 4. Aseptically break or cut the swab head into a sterile 2 mL collection tube.
  - 5. Immediately place the tube on dry ice and transfer to a -80°C freezer for long-term storage.
  - 6. Collect a "blank" control sample by opening a swab and processing it as if you were taking a skin sample, but without touching any skin. This will help to identify potential contamination from the reagents and environment.

Protocol 2: 16S rRNA Gene Sequencing and Analysis

- DNA Extraction:
  - Use a commercially available DNA extraction kit optimized for low-biomass samples (e.g., DNeasy PowerSoil Kit).
  - Include a bead-beating step to mechanically lyse bacterial cells.
  - Process the "blank" control sample alongside the skin samples to assess for kit contamination.
- Library Preparation:



- Amplify the V1-V3 or V4 hypervariable region of the 16S rRNA gene using universal primers.
- Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.
- Purify the PCR products to remove primers and other contaminants.
- Sequencing:
  - Sequence the prepared libraries on an Illumina MiSeq or similar platform.
- Bioinformatic Analysis:
  - Quality Control: Remove low-quality reads and chimeras.
  - OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
  - Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
  - Diversity Analysis:
    - Alpha Diversity: Calculate within-sample diversity metrics (e.g., Shannon index, Chao1 richness).
    - Beta Diversity: Calculate between-sample diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) and visualize using Principal Coordinate Analysis (PCoA).
  - Differential Abundance Analysis: Identify taxa that are significantly different in abundance between experimental groups.

## Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts in the study of **Dermalex** and the skin microbiome.





#### Click to download full resolution via product page

Caption: Experimental workflow for a randomized controlled trial of **Dermalex**.



Click to download full resolution via product page

Caption: Confounding factors influencing the skin microbiome in **Dermalex** studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical efficacy of emollients in atopic dermatitis patients relationship with the skin microbiota modification PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin pH-dependent Staphylococcus aureus abundance as predictor for increasing atopic dermatitis severity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The skin microbiome: impact of modern environments on skin ecology, barrier integrity, and systemic immune programming PMC [pmc.ncbi.nlm.nih.gov]







- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. e-mjm.org [e-mjm.org]
- 10. medicalresearch.com [medicalresearch.com]
- 11. Vitreoscilla filiformis Extract for Topical Skin Care: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in the cutaneous microbiome of patients with psoriasis and psoriatic arthritis reveal similarities between non-lesional and lesional skin PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations in the cutaneous microbiome of patients with psoriasis and psoriatic arthritis reveal similarities between non-lesional and lesional skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The skin microbiome in psoriatic disease: A systematic review and critical appraisal PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitigating confounding factors in studies of Dermalex and skin microbiome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162357#mitigating-confounding-factors-in-studies-of-dermalex-and-skin-microbiome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com